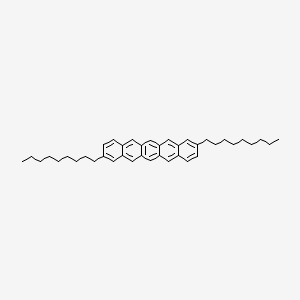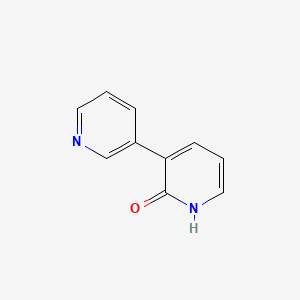
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C13H12ClN3O It is a derivative of pyridine and phenylamine, characterized by the presence of an aminomethyl group attached to the phenyl ring and a chloropyridine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a reduction reaction to form 3-aminomethylbenzyl chloride.
Coupling with Chloropyridine Carboxylic Acid: The intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the chloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Comparison: N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is unique due to the presence of both the aminomethyl phenyl and chloropyridine carboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H12ClN3O |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-10(4-5-16-12)13(18)17-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2,(H,17,18) |
Clé InChI |
GEKLWZIMODLODJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2'-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]](/img/structure/B8527066.png)





methyl}-3-methoxypyridine](/img/structure/B8527107.png)







